1. Dual Phospholipase A2 / Lipoxygenase Inhibitory Profile vs. Single-Target or Inactive Class Analogs
2-Hydroxydibenzofuran demonstrates quantitatively measured, dual-target inhibitory activity against human secretory phospholipase A2 (sPLA₂) and lipoxygenase [1]. By contrast, 2-methoxydibenzofuran has not demonstrated PLA₂ inhibition; its activity is instead limited to cathepsin D/L enzyme inhibition relevant to cancer progression . 2-Aminodibenzofuran has been associated with antibacterial and anticancer effects, but no PLA₂ or lipoxygenase inhibitory data have been reported . This differentiated dual-enzyme profile enables 2-hydroxydibenzofuran to serve as a specific chemical probe for arachidonic acid cascade modulation, a capability absent from the methoxy and amino analogs.
| Evidence Dimension | In vitro enzyme inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1,050 nM against human secretory phospholipase A2 (sPLA₂); potent inhibitory activity against lipoxygenase [1] |
| Comparator Or Baseline | 2-Methoxydibenzofuran: no reported PLA₂ inhibition; activity limited to cathepsin D/L . 2-Aminodibenzofuran: no PLA₂ or LOX inhibition reported . |
| Quantified Difference | 2-Hydroxydibenzofuran uniquely occupies PLA₂ fatty acid binding site among monofunctional dibenzofurans; 2-MeO and 2-NH₂ analogs are inactive against PLA₂. |
| Conditions | Recombinant human sPLA₂; phosphatidylcholine/deoxycholate assay; ChEMBL assay ID CHEMBL123394 [1]. |
Why This Matters
For researchers probing arachidonic acid pathways, 2-hydroxydibenzofuran provides a verified dual-enzyme inhibitory scaffold unavailable from 2-methoxy- or 2-aminodibenzofuran, reducing the need to source multiple single-target compounds.
- [1] BindingDB (2023). BDBM50591713 – 2-Hydroxydibenzofuran IC₅₀ = 1.05E+3 nM against human secretory phospholipase A2. Available at: https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591713 View Source
